molecular formula C11H17Cl2N5 B1679174 Hidrocloruro de proguanil CAS No. 637-32-1

Hidrocloruro de proguanil

Número de catálogo: B1679174
Número CAS: 637-32-1
Peso molecular: 290.19 g/mol
Clave InChI: SARMGXPVOFNNNG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Treatment of Malaria

Proguanil hydrochloride is primarily used in combination with atovaquone (Malarone) for:

  • Treatment of Acute Malaria : Clinical trials have shown that this combination achieves high cure rates (up to 99%) for uncomplicated falciparum malaria. In one study conducted in northern Peru, patients treated with atovaquone/proguanil had a cure rate of 100%, compared to significantly lower rates with chloroquine .
  • Prophylaxis : Proguanil is also used as a prophylactic treatment against malaria. It is recommended to start treatment 1-2 days before entering a malaria-endemic area and continue for a week after leaving .

Efficacy Against Multiple Plasmodium Species

Beyond P. falciparum, proguanil hydrochloride has demonstrated efficacy against other species such as P. vivax, although it requires additional treatment (primaquine) to prevent relapses from hepatic stages .

Case Study 1: Efficacy in High Resistance Areas

A clinical trial in Peru highlighted the effectiveness of atovaquone/proguanil in areas with high chloroquine resistance. The study reported that patients receiving this combination had a 100% cure rate, showcasing its potential as a first-line treatment option where resistance is prevalent .

Case Study 2: Adverse Effects and Management

A notable case involved a medical student who experienced esophageal ulcers after taking atovaquone/proguanil without sufficient water. This case emphasizes the importance of adhering to administration guidelines to mitigate adverse effects associated with oral medications .

Data Tables

ApplicationDescriptionEfficacy Rate
Treatment of MalariaUsed in combination with atovaquone for acute malaria treatmentUp to 99%
ProphylaxisPreventive measure against malaria during travel to endemic areasHighly effective
Resistance ManagementEffective against drug-resistant strains of Plasmodium falciparum100% in trials

Mecanismo De Acción

Target of Action

Proguanil hydrochloride, also known as Chloroguanide hydrochloride, primarily targets the enzyme dihydrofolate reductase (DHFR) in the malaria parasites, Plasmodium falciparum and Plasmodium vivax . DHFR plays a crucial role in the reproduction of these parasites .

Mode of Action

Proguanil hydrochloride inhibits the activity of DHFR, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This inhibition leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver .

Biochemical Pathways

The inhibition of DHFR disrupts the folic acid cycle, a critical biochemical pathway in the malaria parasite. This disruption blocks the biosynthesis of purines and pyrimidines, leading to a halt in DNA synthesis and cell multiplication . The result is the failure of nuclear division during schizont formation in erythrocytes and liver .

Pharmacokinetics

Proguanil hydrochloride is a prodrug that is metabolized in the liver to its active metabolite, cycloguanil

Result of Action

The molecular and cellular effects of Proguanil hydrochloride’s action result in the inhibition of the malaria parasite’s reproduction. By blocking the activity of DHFR, Proguanil hydrochloride prevents the parasite from multiplying within the red blood cells . This action effectively halts the lifecycle of the malaria parasite, preventing the disease’s progression .

Action Environment

The efficacy and stability of Proguanil hydrochloride can be influenced by various environmental factors. For instance, a study found that the use of Proguanil and Atovaquone was associated with a reduced risk of colorectal cancer among individuals with a family history of CRC . .

Métodos De Preparación

The synthesis of proguanil hydrochloride involves several steps. One common method includes the reaction of p-chlorophenyldicyanamide with isopropylamine in the presence of copper sulfate pentahydrate in ethanol . The reaction proceeds as follows:

    Step 1:

    p-Chlorophenyldicyanamide is reacted with isopropylamine.

    Step 2: The reaction mixture is heated and stirred in ethanol.

    Step 3: Copper sulfate pentahydrate is added to catalyze the reaction.

    Step 4: The product, proguanil hydrochloride, is isolated and purified.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Análisis De Reacciones Químicas

Proguanil hydrochloride undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include cycloguanil and various substituted derivatives .

Comparación Con Compuestos Similares

Proguanil hydrochloride is often compared with other antimalarial drugs such as chloroquine, pyrimethamine, and atovaquone . While all these compounds are used to treat malaria, proguanil hydrochloride is unique in its ability to inhibit dihydrofolate reductase specifically in the malaria parasite, making it highly effective in combination therapies . Similar compounds include:

Proguanil hydrochloride’s unique mechanism of action and its effectiveness in combination therapies make it a valuable tool in the fight against malaria.

Actividad Biológica

Proguanil hydrochloride is an antimalarial compound primarily used in the prevention and treatment of malaria, particularly caused by Plasmodium falciparum and Plasmodium vivax. Its biological activity is largely attributed to its metabolite, cycloguanil, which acts as a potent inhibitor of dihydrofolate reductase (DHFR) in the malaria parasite. This article explores the mechanisms of action, efficacy, safety, and clinical implications of proguanil hydrochloride, supported by data tables and case studies.

Proguanil is classified as a biguanide. Upon administration, it is metabolized in the liver to cycloguanil, which inhibits DHFR, an enzyme crucial for folate metabolism and DNA synthesis in the parasite. The inhibition leads to a blockade in the biosynthesis of purines and pyrimidines, essential for cell division and multiplication of the malaria parasite .

Key Mechanisms:

  • Inhibition of Dihydrofolate Reductase : Cycloguanil effectively inhibits DHFR in Plasmodium species.
  • Synergistic Action with Atovaquone : In combination therapies such as Malarone (atovaquone/proguanil), proguanil enhances the efficacy against drug-resistant strains of P. falciparum by targeting mitochondrial functions .

Pharmacokinetics

  • Absorption : Proguanil is rapidly absorbed after oral administration, with bioavailability significantly enhanced when taken with food.
  • Protein Binding : Approximately 75% of proguanil binds to plasma proteins.
  • Metabolism : The drug undergoes hepatic metabolism primarily via cytochrome P450 enzymes to form cycloguanil .
  • Elimination : The half-life of proguanil is about 16.5 hours, with around 60% excreted unchanged in urine .

Efficacy and Safety

Proguanil has demonstrated high efficacy rates in both prophylactic and therapeutic settings against malaria. A systematic review indicated that atovaquone/proguanil has a prophylactic efficacy of 95.8% compared to placebo .

Efficacy Data:

Study TypeTreatment GroupCure Rate (%)Significance
Phase 1Atovaquone/Proguanil100% (14/14)P<0.0001 vs Chloroquine
Phase 2Atovaquone/Proguanil100% (5/5)Not significant vs Pyrimethamine/Sulfadoxine
Meta-AnalysisAtovaquone/Proguanil95.8%Superior to placebo

Case Studies

  • Efficacy in Drug-Resistant Regions : In northern Peru, proguanil combined with atovaquone showed a cure rate of 100% for acute falciparum malaria in areas with high chloroquine resistance .
  • Adverse Events : A case report highlighted esophageal ulcers in a healthy individual due to improper ingestion of atovaquone/proguanil tablets without water, illustrating the importance of proper administration methods .

Clinical Implications

Proguanil is generally well-tolerated, with few severe adverse effects reported. Common side effects include gastrointestinal disturbances and transient hair loss . Its high therapeutic index makes it suitable for use even in populations at risk for severe malaria complications.

Recommendations:

  • Usage in Malaria Endemic Areas : Proguanil is recommended for travelers to malaria-endemic regions as part of combination therapy.
  • Considerations for Special Populations : Caution is advised in patients with renal dysfunction due to altered pharmacokinetics.

Propiedades

Número CAS

637-32-1

Fórmula molecular

C11H17Cl2N5

Peso molecular

290.19 g/mol

Nombre IUPAC

(1Z)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride

InChI

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H

Clave InChI

SARMGXPVOFNNNG-UHFFFAOYSA-N

SMILES

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl

SMILES isomérico

CC(C)N=C(N)/N=C(/N)\NC1=CC=C(C=C1)Cl.Cl

SMILES canónico

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl

Apariencia

Solid powder

Key on ui other cas no.

637-32-1
500-92-5

Pictogramas

Acute Toxic

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

500-92-5 (Parent)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Proguanil Hydrochloride;  Paludrine;  Chloroguanide hydrochloride;  Proguanil HCl;  Chloroquanil;  Zeneca Brand of Chloroguanide Hydrochloride;  Chloroguanide Hydrochloride;  Hydrochloride, Chloroguanide;  Hydrochloride, Proguanil; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Proguanil hydrochloride
Reactant of Route 2
Reactant of Route 2
Proguanil hydrochloride
Reactant of Route 3
Reactant of Route 3
Proguanil hydrochloride
Reactant of Route 4
Reactant of Route 4
Proguanil hydrochloride
Reactant of Route 5
Proguanil hydrochloride
Reactant of Route 6
Proguanil hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.